Eltanexor, (Z)-

Descripción general

Descripción

Eltanexor Z-isómero, también conocido como KPT-8602 Z-isómero, es un isómero menos activo del compuesto KPT-8602. Es un inhibidor selectivo de la exportación nuclear (SINE) que bloquea específicamente las interacciones de la exportina 1 (XPO1) con su carga. Este compuesto ha mostrado diferentes efectos inhibitorios en varias líneas celulares, incluidas Z138, MM15 y 3T3 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Eltanexor Z-isómero implica la preparación del compuesto parental KPT-8602, seguida de isomerización para obtener el Z-isómero. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran derivados de triazol y pirimidina .

Métodos de producción industrial: La producción industrial de Eltanexor Z-isómero típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como cristalización y cromatografía. El producto final se almacena como un sólido a -20 °C para una estabilidad a largo plazo .

Análisis De Reacciones Químicas

Tipos de reacciones: Eltanexor Z-isómero experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Eltanexor Z-isómero puede sufrir reacciones de sustitución donde grupos funcionales específicos se reemplazan por otros

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Eltanexor Z-isómero tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de herramienta para estudiar los mecanismos de exportación nuclear y el papel de XPO1 en varios procesos celulares.

Biología: Se investigó por sus efectos sobre la viabilidad celular, la apoptosis y la radiosensibilidad en el glioblastoma y otras líneas celulares cancerosas

Medicina: Explorado como un posible agente terapéutico para tratar el síndrome mielodisplásico de mayor riesgo y otros cánceres

Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a las vías de exportación nuclear

Mecanismo De Acción

Eltanexor Z-isómero ejerce sus efectos inhibiendo específicamente la interacción de la exportina 1 (XPO1) con su carga. Esta inhibición evita la exportación nuclear de proteínas supresoras de tumores y otras proteínas reguladoras, lo que lleva a su acumulación en el núcleo. Esta acumulación induce la apoptosis y reduce la viabilidad celular en las células cancerosas. El compuesto también sensibiliza las células a la radioterapia y la quimioterapia al mejorar los efectos de estos tratamientos .

Compuestos similares:

Selinexor: Otro inhibidor selectivo de la exportación nuclear con mecanismos de acción similares pero diferentes propiedades farmacocinéticas.

Verdinexor: Un compuesto relacionado con efectos inhibitorios similares sobre XPO1 pero utilizado principalmente en medicina veterinaria

Unicidad del Eltanexor Z-isómero: Eltanexor Z-isómero es único debido a su forma isomérica específica, que exhibe diferentes efectos inhibitorios en comparación con su compuesto parental KPT-8602. Esta singularidad permite aplicaciones distintas en investigación y usos terapéuticos potenciales .

Comparación Con Compuestos Similares

Selinexor: Another selective inhibitor of nuclear export with similar mechanisms of action but different pharmacokinetic properties.

Verdinexor: A related compound with similar inhibitory effects on XPO1 but used primarily in veterinary medicine

Uniqueness of Eltanexor Z-isomer: Eltanexor Z-isomer is unique due to its specific isomeric form, which exhibits different inhibitory effects compared to its parent compound KPT-8602. This uniqueness allows for distinct applications in research and potential therapeutic uses .

Actividad Biológica

Eltanexor (KPT-8602) is a second-generation selective inhibitor of nuclear export (SINE) that targets the exportin 1 (XPO1) protein, which plays a crucial role in the nuclear export of various proteins, including tumor suppressors and regulatory factors. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in hematological malignancies, and its antiviral properties.

Eltanexor exerts its biological effects primarily by inhibiting XPO1, leading to the nuclear retention of proteins that regulate cell growth, apoptosis, and immune responses. Key mechanisms include:

- Inhibition of Viral Replication : Eltanexor has been shown to inhibit human cytomegalovirus (HCMV) replication by suppressing the transcription and protein levels of viral genes without affecting viral entry or DNA import into the nucleus. This results in decreased production of infectious virions and promotes the degradation of XPO1, enhancing the expression of type I interferons and interferon-stimulated genes .

- Induction of Apoptosis in Cancer Cells : In glioblastoma (GBM) models, eltanexor induces apoptosis through upregulation of TP53-related genes. This effect is enhanced when combined with temozolomide (TMZ), a standard treatment for GBM . The compound also enhances radiosensitivity in GBM cells, indicating its potential as an adjunct therapy .

- Anti-Osteoclast Activity : Eltanexor inhibits the activity of NF-κB by trapping IκBα in the nucleus, preventing its degradation. This mechanism leads to decreased osteoclast formation and activity, suggesting potential applications in treating osteoporosis .

Clinical Findings

Recent clinical studies have highlighted eltanexor's efficacy and safety profile:

- Myelodysplastic Syndromes (MDS) : In a Phase 2 study involving patients with relapsed/refractory MDS, eltanexor demonstrated a 27% overall response rate and a median overall survival of 8.7 months. The treatment was generally well-tolerated, with manageable side effects such as asthenia and gastrointestinal disturbances .

- Combination Therapies : Eltanexor has shown promising results when combined with other therapies. For instance, combining eltanexor with TMZ significantly reduced cell viability in GBM cells compared to monotherapy .

Data Summary

The following table summarizes key findings regarding the biological activity of eltanexor across different studies:

Case Studies

- Case Study on HCMV : A study demonstrated that eltanexor effectively inhibited HCMV in human foreskin fibroblasts, showcasing its potential as an antiviral agent against persistent viral infections .

- Case Study on Glioblastoma : In a preclinical model, eltanexor treatment led to significant apoptosis in GBM cells with notable increases in TP53-related gene expression, suggesting a robust mechanism for inducing cancer cell death .

Propiedades

IUPAC Name |

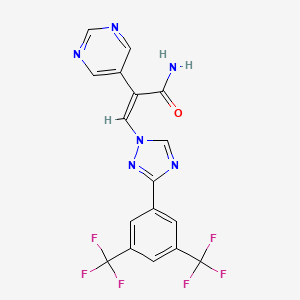

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBAVWVBLRIWHM-MLPAPPSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(/C3=CN=CN=C3)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301112738 | |

| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642300-78-4 | |

| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1642300-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eltanexor, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELTANEXOR, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T69TU098I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.